molecular formula C15H22N2O3S2 B2716953 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034459-46-4

1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2716953
CAS No.: 2034459-46-4
M. Wt: 342.47
InChI Key: GYIAOZBWHMDSEO-UHFFFAOYSA-N
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Description

1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C15H22N2O3S2 and its molecular weight is 342.47. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone , often referred to by its chemical structure, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 264.35 g/mol. Its structure features a thiophene ring and a piperazine moiety, which are known to contribute to various biological activities.

Key Properties

PropertyValue
Molecular Weight264.35 g/mol
DensityNot specified
Boiling PointNot specified
LogP-0.95
Flash PointNot specified

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene and piperazine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Potential

Research has also focused on the anticancer potential of this compound. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it appears to affect the PI3K/Akt pathway, which is crucial in cancer biology.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier (BBB) has been explored, with implications for neuroprotective applications. It has been suggested that it may provide protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : It may act as a modulator for certain receptors that are implicated in pain and inflammation management.
  • Oxidative Stress Reduction : By scavenging free radicals, it could mitigate oxidative damage in cells, contributing to its neuroprotective effects.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry reported that thiophene derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiophene ring for enhancing activity.
  • Research on Anticancer Properties :
    • In vitro studies presented at the American Association for Cancer Research indicated that piperazine derivatives could induce apoptosis in breast cancer cells through mitochondrial pathways.
  • Neuroprotective Studies :
    • Research conducted at a leading neuroscience institute demonstrated that compounds with similar structures could reduce neuroinflammation in models of Alzheimer's disease, suggesting potential therapeutic applications.

Properties

IUPAC Name

1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c18-15(11-13-1-8-21-12-13)17-6-4-16(5-7-17)14-2-9-22(19,20)10-3-14/h1,8,12,14H,2-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIAOZBWHMDSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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